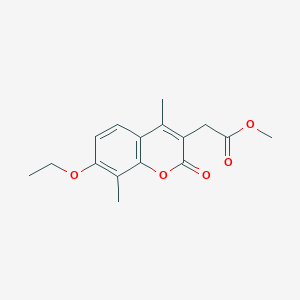
methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate varies depending on its application. In medicine, it has been shown to exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Its anticancer activity is believed to be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells. In agriculture, it has been shown to act as a plant growth regulator by affecting the synthesis and transport of plant hormones. Its insecticidal activity is believed to be due to its ability to disrupt the nervous system of insects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and oxidative stress, and inhibit the growth of cancer cells. In agriculture, it has been shown to increase plant growth and yield, and protect plants from insect damage. In industry, it has been shown to have a pleasant aroma and flavor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate. In medicine, further research is needed to explore its potential as a drug delivery system and to understand its mechanism of action in more detail. In agriculture, further research is needed to optimize its use as a plant growth regulator and insecticide. In industry, further research is needed to explore its potential as a flavoring agent and fragrance. Overall, this compound has significant potential for various applications and warrants further investigation.
Métodos De Síntesis
Methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate can be synthesized using a variety of methods, including the Perkin reaction, Knoevenagel condensation, and Claisen-Schmidt condensation. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali catalyst to form a β-ketoester. The β-ketoester is then converted to the desired coumarin derivative by reacting it with an appropriate alkylating agent. The Knoevenagel condensation involves the reaction of an aldehyde with a malonic acid derivative in the presence of a base to form an α,β-unsaturated carboxylic acid. The α,β-unsaturated carboxylic acid is then cyclized to form the coumarin derivative. The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base to form an α,β-unsaturated ketone. The α,β-unsaturated ketone is then cyclized to form the coumarin derivative.
Aplicaciones Científicas De Investigación
Methyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system. In agriculture, it has been studied for its potential use as a plant growth regulator and insecticide. In industry, it has been explored for its potential use as a flavoring agent and fragrance.
Propiedades
IUPAC Name |
methyl 2-(7-ethoxy-4,8-dimethyl-2-oxochromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-5-20-13-7-6-11-9(2)12(8-14(17)19-4)16(18)21-15(11)10(13)3/h6-7H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAZULZEOYNVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)
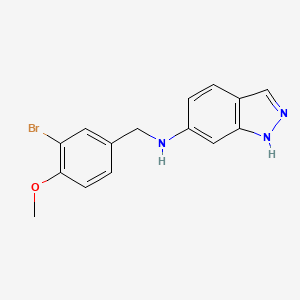
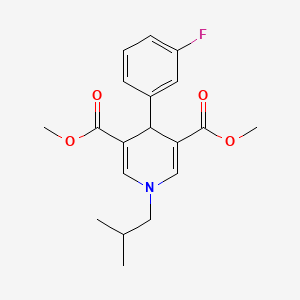
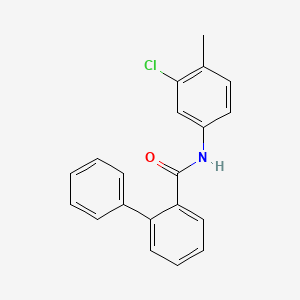
![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
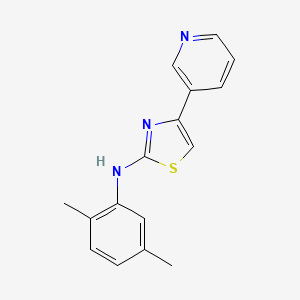
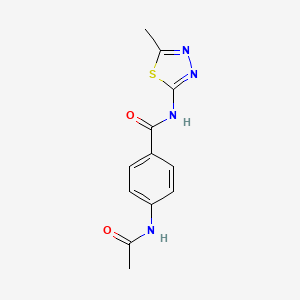
![3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5773654.png)
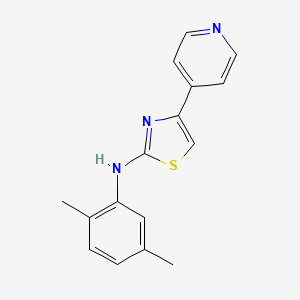
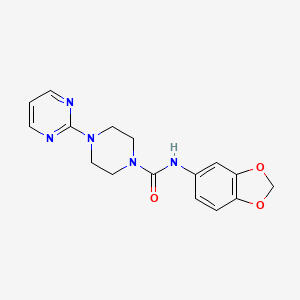
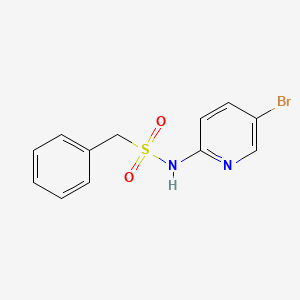
![2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5773679.png)
